Cas no 2172437-54-4 (1-3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)

1-3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one
- 1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
- EN300-1623827
- 2172437-54-4
-
- インチ: 1S/C13H17F3N4O/c14-13(15,16)11(21)19-7-5-12(17,8-19)10-4-6-18-20(10)9-2-1-3-9/h4,6,9H,1-3,5,7-8,17H2
- InChIKey: MKOUWIQYIVKZBG-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CCC(C2=CC=NN2C2CCC2)(C1)N)=O)(F)F
計算された属性
- せいみつぶんしりょう: 302.13544566g/mol
- どういたいしつりょう: 302.13544566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 64.2Ų
1-3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623827-0.1g |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 0.1g |
$804.0 | 2023-06-04 | ||
Enamine | EN300-1623827-5.0g |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1623827-10.0g |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1623827-0.25g |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 0.25g |
$840.0 | 2023-06-04 | ||
Enamine | EN300-1623827-1000mg |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 1000mg |
$914.0 | 2023-09-22 | ||
Enamine | EN300-1623827-2500mg |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1623827-0.05g |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 0.05g |
$768.0 | 2023-06-04 | ||
Enamine | EN300-1623827-2.5g |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 2.5g |
$1791.0 | 2023-06-04 | ||
Enamine | EN300-1623827-5000mg |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1623827-10000mg |
1-[3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one |
2172437-54-4 | 10000mg |
$3929.0 | 2023-09-22 |
1-3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-3-amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-oneに関する追加情報
Compound CAS No. 2172437-54-4: 1-(3-Amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl)-2,2,2-trifluoroethanone
The compound with CAS No. 2172437-54-4, named 1-(3-Amino-3-(1-cyclobutyl-1H-pyrazol-5-yl)pyrrolidin-1-yl)-2,2,2-trifluoroethanone, is a highly specialized organic molecule with a complex structure and potential applications in various fields. This compound is characterized by its unique combination of functional groups and structural motifs, making it a subject of interest in both academic and industrial research.
The molecular structure of this compound consists of several key components: a pyrrolidine ring substituted with an amino group and a 1-cyclobutyl-pyrazole moiety, as well as a trifluoroacetyl group. These elements contribute to its distinctive chemical properties and reactivity. The pyrrolidine ring is a five-membered amine-containing structure, which is known for its versatility in organic synthesis. The amino group attached to the pyrrolidine further enhances its ability to participate in various chemical reactions, such as nucleophilic substitutions or hydrogen bonding interactions.
The 1-cyclobutyl-pyrazole substituent adds another layer of complexity to the molecule. Pyrazole is a heterocyclic aromatic compound with two nitrogen atoms in its ring structure, which can exhibit strong electron-withdrawing or donating properties depending on the substituents. The cyclobutyl group attached to the pyrazole introduces strain into the molecule due to the small ring size of cyclobutane, potentially influencing its reactivity and stability.
One of the most notable features of this compound is the presence of the trifluoroacetyl group (CF3CO). This group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which can significantly impact the electronic properties of the molecule. The trifluoroacetyl group is commonly used in organic chemistry to increase the stability and bioavailability of compounds, as well as to enhance their lipophilicity.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure makes it a promising candidate for targeting specific biological pathways or enzymes. For instance, researchers have explored its ability to act as a substrate or inhibitor in enzymatic reactions involving amine-containing compounds. The combination of an amino group and a trifluoroacetyl group creates a molecule with dual functionality, which can be exploited for designing novel therapeutic agents.
In addition to its biological applications, this compound has also been investigated for its role in organic synthesis as an intermediate or catalyst. The pyrrolidine ring and pyrazole moiety provide multiple sites for functionalization, enabling chemists to design derivatives with tailored properties. Recent advancements in asymmetric synthesis have further expanded the potential applications of this compound by allowing for the selective formation of enantiomerically pure derivatives.
From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by substitution or coupling reactions to introduce the amino and trifluoroacetyl groups. The synthesis also involves careful optimization to ensure high yields and purity of the final product.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have been used to predict its interaction with biological targets or other molecules in solution. These studies have revealed that the trifluoroacetyl group plays a critical role in modulating the electronic environment around the amino group, which could influence its binding affinity to specific receptors or enzymes.
In terms of applications beyond drug discovery, this compound has shown promise in materials science. Its unique combination of functional groups makes it a candidate for designing advanced materials with tailored properties such as high thermal stability or selective adsorption capabilities. For example, derivatives of this compound could be used as building blocks for constructing supramolecular assemblies or polymer networks.
Finally, ongoing research continues to explore new avenues for leveraging this compound's properties across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock further potential applications and deepen our understanding of its behavior at both molecular and macroscopic levels.
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